Diethyleneglycol monoethyl-d5 ether
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Overview
Description
Diethyleneglycol monoethyl-d5 ether is a deuterated form of diethylene glycol monoethyl ether, a compound widely used in various industries due to its unique properties. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Diethyleneglycol monoethyl-d5 ether is synthesized through the O-alkylation of ethanol with two ethylene oxide units, followed by distillation . The deuterium labeling is achieved by using deuterated ethanol in the reaction. Industrial production methods involve strict control of operating conditions and parameters to ensure the quality and purity of the product .
Chemical Reactions Analysis
Diethyleneglycol monoethyl-d5 ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Diethyleneglycol monoethyl-d5 ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving cell permeability and drug delivery systems.
Mechanism of Action
The mechanism of action of diethyleneglycol monoethyl-d5 ether involves its ability to enhance the solubility and permeability of various compounds. It interacts with the lipid bilayer of cell membranes, increasing their fluidity and allowing for better absorption of drugs and other substances. This makes it an effective penetration enhancer and solubilizer in pharmaceutical and cosmetic formulations .
Comparison with Similar Compounds
Diethyleneglycol monoethyl-d5 ether is compared with other similar compounds such as:
Diethylene glycol monoethyl ether: The non-deuterated form, widely used in similar applications but without the benefits of deuterium labeling.
Triethylene glycol monoethyl ether: Another glycol ether with similar solubilizing properties but different molecular weight and boiling point.
Diethylene glycol monomethyl ether: Similar in structure but with a methyl group instead of an ethyl group, leading to different solubility and reactivity properties.
This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXESWEXIICW-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.